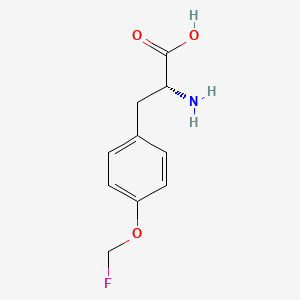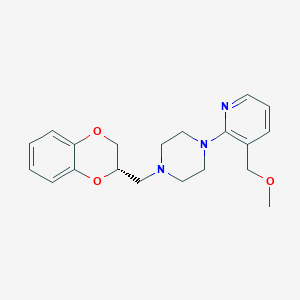
Fluorofuranylnorprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorofuranylnorprogesterone is a synthetic compound that has garnered significant interest in the field of nuclear medicine, particularly as a positron emission tomography (PET) tracer. This compound is labeled with fluorine-18, a radioactive isotope, making it useful for imaging and diagnostic purposes. It is structurally related to progesterone and is designed to target progesterone receptors, which are often overexpressed in certain types of cancer, such as breast cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorofuranylnorprogesterone involves a novel method known as “fluorination on Sep-Pak.” This method does not require azeotropic drying of fluorine-18 or the addition of a base, making it suitable for base and temperature-sensitive starting materials . The process includes the following steps:
Fluorination: The precursor compound is fluorinated using fluorine-18.
Reduction and Deprotection: The fluorinated compound undergoes reduction and deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The use of Sep-Pak cartridges allows for efficient fluorination and purification, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorofuranylnorprogesterone primarily undergoes the following types of reactions:
Fluorination: Introduction of fluorine-18 into the molecular structure.
Reduction: Conversion of functional groups to simpler forms.
Deprotection: Removal of protecting groups to yield the active compound.
Common Reagents and Conditions:
Fluorine-18: Used for the fluorination step.
Sep-Pak Cartridges: Utilized for the fluorination and purification processes.
Reducing Agents: Employed during the reduction step.
Major Products: The major product formed from these reactions is this compound itself, which is then used as a PET tracer .
Applications De Recherche Scientifique
Fluorofuranylnorprogesterone has several scientific research applications, including:
Chemistry: Used as a model compound for studying fluorination techniques and reaction mechanisms.
Biology: Helps in understanding the role of progesterone receptors in cellular processes.
Medicine: Utilized in PET imaging to diagnose and monitor breast cancer by targeting progesterone receptors.
Industry: Employed in the development of new imaging agents and diagnostic tools.
Mécanisme D'action
Fluorofuranylnorprogesterone exerts its effects by binding to progesterone receptors, which are proteins found in various tissues, including breast tissue. The binding of this compound to the receptors allows for the visualization of receptor expression using PET imaging. This helps in assessing the functional status of estrogen receptors and the effectiveness of hormone therapies .
Similar Compounds:
Fluoroestradiol: Another PET tracer used for imaging estrogen receptors.
Fluorodihydrotestosterone: Used for imaging androgen receptors.
Uniqueness: this compound is unique in its ability to specifically target progesterone receptors, making it particularly useful for diagnosing and monitoring breast cancer. Its high affinity for these receptors and the efficient fluorination method used in its synthesis set it apart from other similar compounds .
Propriétés
Numéro CAS |
160388-33-0 |
|---|---|
Formule moléculaire |
C25H29FO5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-fluoroacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1 |
Clé InChI |
VJKRBRUNEOHPBS-BUPULCDWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CC[C@H]36 |
SMILES canonique |
CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)

![[(1R,3R,4R,6S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817336.png)
![(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817341.png)
![disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate](/img/structure/B10817342.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B10817351.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
![4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)

![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)

